An In-depth Technical Guide to Tetrahydro-1-(4-piperidinyl)-2(1H)-pyrimidinone
An In-depth Technical Guide to Tetrahydro-1-(4-piperidinyl)-2(1H)-pyrimidinone
Executive Summary: Tetrahydro-1-(4-piperidinyl)-2(1H)-pyrimidinone (CAS No. 61220-36-8) is a heterocyclic organic compound featuring a saturated pyrimidinone ring fused to a piperidine moiety. This unique structural combination makes it a molecule of significant interest in medicinal chemistry and drug development. The tetrahydropyrimidinone core is a known scaffold for diverse biological activities, while the piperidine group is a common pharmacophore used to modulate physicochemical properties and enhance binding to biological targets.[1] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, reactivity, and potential applications, serving as a technical resource for researchers and drug development professionals.
Nomenclature and Chemical Identity
Correctly identifying a chemical compound is foundational for all research and development activities. The nomenclature and key identifiers for tetrahydro-1-(4-piperidinyl)-2(1H)-pyrimidinone are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 1-(Piperidin-4-yl)tetrahydropyrimidin-2(1H)-one | N/A |
| CAS Number | 61220-36-8 | [1] |
| Molecular Formula | C₉H₁₇N₃O | N/A |
| Molecular Weight | 183.25 g/mol | [1] |
| InChI Key | WQEZNOIZYDJGLE-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1CNC(=O)N(C1)C2CCNCC2 | N/A |
| Synonyms | 1-(Piperidin-4-yl)-1,3-diazinan-2-one | N/A |
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability. While experimentally determined data for this specific molecule is limited in publicly accessible literature, the following table summarizes key known and predicted values.
| Property | Value | Notes |
| Physical State | Solid (Predicted) | Based on similar heterocyclic structures. |
| Melting Point | Not available | Experimental data not found. |
| Boiling Point | Not available | Experimental data not found. |
| Solubility | Not available | The presence of the piperidine and urea-like moiety suggests potential solubility in polar protic solvents. The oxygen atom is expected to improve solubility compared to thioxo variants.[1] |
| pKa | Not available | The piperidine nitrogen is basic, while the amide protons are weakly acidic. The exact pKa values would require experimental determination or high-level computational prediction. |
| LogP | Not available | A calculated LogP would likely be low to moderate, indicating some degree of lipophilicity balanced by polar functional groups. |
Synthesis and Reactivity
Synthetic Pathways
The synthesis of tetrahydro-1-(4-piperidinyl)-2(1H)-pyrimidinone generally involves the formation of the cyclic urea (tetrahydropyrimidinone) ring from appropriate acyclic precursors. A common and logical approach involves the cyclization of a piperidine derivative with a suitable pyrimidinone precursor.[1]
A plausible, though not explicitly documented, synthetic route would involve the reaction of N-Boc-4-aminopiperidine with a 1,3-dihalopropane derivative, followed by reaction with a cyanate or urea and subsequent deprotection. A more direct route is the cyclocondensation of a derivative of 1-(3-aminopropyl)piperidin-4-amine with a carbonyl source like phosgene, a chloroformate, or carbonyldiimidazole (CDI).
Hypothetical Protocol: Cyclocondensation using CDI
Causality: This protocol is designed based on standard methods for forming cyclic ureas from diamines. Carbonyldiimidazole (CDI) is chosen as a safe and effective carbonylating agent, avoiding the hazards of phosgene. A high-boiling aprotic polar solvent like DMF facilitates the reaction at elevated temperatures, and a non-nucleophilic base is used to scavenge the released acid. The workup is a standard aqueous extraction to remove salts and the solvent, followed by chromatographic purification.
-
Reactant Preparation: To a solution of 1-(3-aminopropyl)piperidin-4-amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.1 M) under an inert nitrogen atmosphere, add diisopropylethylamine (DIPEA, 2.2 eq).
-
Carbonylation: Cool the mixture to 0°C. Add a solution of 1,1'-carbonyldiimidazole (CDI, 1.1 eq) in anhydrous DMF dropwise over 30 minutes, maintaining the temperature below 5°C.
-
Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C. Monitor the reaction progress by TLC or LC-MS until the starting diamine is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into saturated aqueous sodium bicarbonate solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the target compound.
Chemical Reactivity
The molecule possesses several reactive sites that allow for further chemical modification.[1]
-
Oxidation: The nitrogen atoms, particularly the more nucleophilic piperidine nitrogen, can be oxidized to their corresponding N-oxides using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).
-
Reduction: The carbonyl group of the pyrimidinone ring can be reduced to a methylene group using strong reducing agents such as lithium aluminum hydride (LiAlH₄).
-
Substitution: The secondary amine of the piperidine ring is nucleophilic and can undergo N-alkylation or N-acylation reactions with alkyl halides or acyl chlorides, respectively, typically under basic conditions. This allows for the introduction of various substituents to explore structure-activity relationships.
Spectroscopic Characterization (Predicted)
No publicly available, experimentally derived spectral data for this compound were found. The following are predictions based on the chemical structure and data from analogous compounds.
-
¹H NMR:
-
Piperidine Ring: Protons on the piperidine ring would appear as complex multiplets in the aliphatic region (~1.5-3.5 ppm). Protons alpha to the nitrogen (positions 2', 6') would be deshielded and appear further downfield.
-
Pyrimidinone Ring: The protons on the ethylenediamine bridge (positions 4, 6) would likely appear as triplets around 3.0-3.5 ppm. The protons at position 5 would be a multiplet further upfield (~1.8-2.2 ppm).
-
NH Protons: The two NH protons (one on the piperidine, one on the pyrimidinone) would appear as broad singlets, with chemical shifts dependent on solvent and concentration. The amide proton of the pyrimidinone ring would be further downfield.
-
-
¹³C NMR:
-
Carbonyl Carbon: A characteristic peak for the C=O group would be expected in the range of 155-170 ppm.
-
Aliphatic Carbons: Carbons of the piperidine and pyrimidinone rings would appear in the 20-60 ppm range. Carbons adjacent to nitrogen atoms would be deshielded and appear at the lower end of this range (40-60 ppm).
-
-
FT-IR:
-
N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹ corresponding to the N-H stretching of the secondary amine and the amide.
-
C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ for aliphatic C-H bonds.
-
-
Mass Spectrometry:
-
The molecular ion peak [M]⁺ would be observed at m/z = 183.1372 (monoisotopic mass). Common fragmentation patterns would likely involve cleavage of the piperidine ring or loss of fragments from the pyrimidinone core.
-
Applications in Research and Drug Development
This compound is primarily of interest as a research chemical and a versatile building block for the synthesis of more complex molecules.[1]
-
Synthetic Intermediate: Its structure is relevant to the synthesis of antipsychotic agents like risperidone, which contains a similar bicyclic core.[1] The reactive piperidine nitrogen allows it to be easily incorporated into larger molecular frameworks.
-
Scaffold for Medicinal Chemistry: The tetrahydropyrimidinone scaffold is present in compounds with a wide range of pharmacological activities, including antiviral and anticancer properties.[1] Analogs like Monastrol are known mitotic kinesin inhibitors.[1]
-
Pharmacophore Combination: The piperidine moiety is a well-established pharmacophore that often improves CNS penetration and can be crucial for binding to various receptors and enzymes.[1] The combination of these two moieties in a single, relatively simple molecule makes it an attractive starting point for designing new therapeutic agents, such as kinase inhibitors or receptor ligands.[1]
-
Neuropharmacology Research: Structurally related compounds have been investigated for potential neurotoxic effects, suggesting this molecule could be a tool for studying mechanisms of neurodegeneration.[1]
Safety and Handling
-
Usage: This compound is intended for research use only and is not for human or veterinary use.[1]
-
Toxicology: Specific toxicological data is not available. However, compared to nitro-substituted analogs, it is predicted to have lower toxicity.[1] Standard laboratory precautions should be taken.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling.
-
Storage: Store at room temperature in a dry, well-ventilated area.
